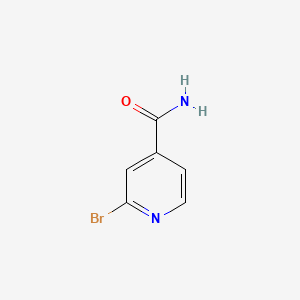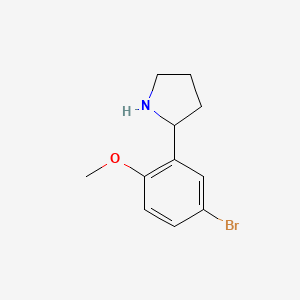
2-(5-Bromo-2-methoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-methoxyphenyl)pyrrolidine (2-BMPP) is a synthetic compound that has recently been investigated for its potential as a therapeutic agent. It is a substituted pyrrolidine derivative of a brominated phenyl group, and has been found to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential to act as a neuroprotective agent and to modulate the activity of various enzymes involved in metabolic processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Condensation and Intramolecular Reactions : 2-(5-Bromo-2-methoxyphenyl)pyrrolidine is used in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through intramolecular nucleophilic aromatic substitution, demonstrating its utility in creating novel organic structures (Kametani, Takahashi, Ihara, & Fukumoto, 1976).
- Antiviral and Antibacterial Activity : Certain derivatives of this compound have shown potential in antimicrobial applications. For instance, some 4-pyrrolidin-3-cyanopyridine derivatives, which could be synthesized from related compounds, exhibited significant antimicrobial activity (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Applications in Organic Chemistry
- Kinetic Studies : The compound has been used in studies exploring the kinetics and mechanisms of ring transformation reactions, offering insights into the behavior of similar organic compounds under various conditions (Sedlák, Hanusek, Hejtmánková, & Kašparová, 2003).
- Crystal Structure Analysis : Research into the crystal structures of compounds related to this compound has been conducted to understand their molecular conformations, which is crucial for applications in materials science and drug development (Mohammat, Shaameri, Hamzah, Fun, & Chantrapromma, 2008).
Radical Cyclization and Synthesis
- Radical Cyclization : This compound has been involved in processes like 6-exo-trig radical cyclization, which are significant in the synthesis of complex organic molecules such as (+)-ipalbidine (Chea & Clive, 2015).
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISWUQUOGCFJPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
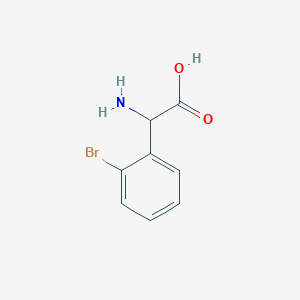

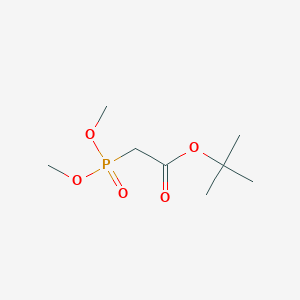
![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)


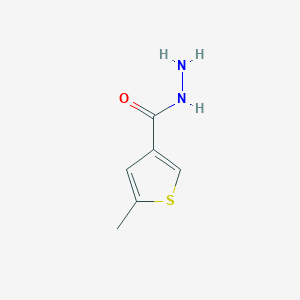

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)



![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
